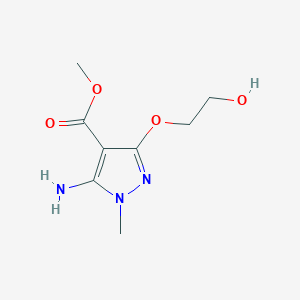

methyl 5-amino-3-(2-hydroxyethoxy)-1-methyl-1H-pyrazole-4-carboxylate

Description

Methyl 5-amino-3-(2-hydroxyethoxy)-1-methyl-1H-pyrazole-4-carboxylate (CAS Ref: 3D-BFA86528) is a pyrazole derivative characterized by a hydroxyethoxy substituent at position 3, a methyl ester at position 4, and a methyl group at position 1 of the pyrazole ring . This compound is commercially available as a synthetic building block, with applications in medicinal chemistry and agrochemical research.

Properties

IUPAC Name |

methyl 5-amino-3-(2-hydroxyethoxy)-1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O4/c1-11-6(9)5(8(13)14-2)7(10-11)15-4-3-12/h12H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUTVPCQGMFYYQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)OCCO)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-amino-3-(2-hydroxyethoxy)-1-methyl-1H-pyrazole-4-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate starting materials, such as 5-amino-1-methyl-1H-pyrazole-4-carboxylate and 2-hydroxyethanol.

Reaction Conditions: The reaction is carried out under specific conditions, including the use of a suitable solvent, temperature control, and the presence of a catalyst if necessary.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. The process may also include continuous monitoring and quality control measures to maintain consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amine.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include iron (Fe) and hydrogen (H2).

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals. Biology: It can be used as a probe in biological studies to investigate cellular processes and pathways. Medicine: Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which methyl 5-amino-3-(2-hydroxyethoxy)-1-methyl-1H-pyrazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 5-Amino-3-(4,6-Dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate

Structure: Replaces the hydroxyethoxy group with a 4,6-dimethylpyrimidin-2-ylamino substituent at position 3. Properties:

- The pyrimidinylamino group introduces hydrogen-bonding capabilities and aromaticity, which may enhance binding affinity to biological targets like HIV-1 protease .

- The ethyl ester (vs. Applications: Investigated as an HIV-1 replication inhibitor due to its ability to interact with viral enzymes .

Halosulfuron-methyl (Methyl 3-Chloro-5-[[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]sulfamoyl]-1-methyl-1H-pyrazole-4-carboxylate)

Structure : Features a sulfamoyl-linked dimethoxypyrimidine group at position 5 and a chlorine atom at position 3.

Properties :

Methyl 4-Amino-1-ethyl-1H-pyrazole-5-carboxylate

Structure : Substitutes the 3-hydroxyethoxy group with a hydrogen atom and replaces the 1-methyl group with ethyl.

Properties :

Ethyl 5-Amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate

Structure: Incorporates a cyano group at position 4 and a p-tolyl substituent at position 1. Properties:

- The cyano group is electron-withdrawing, altering the electronic distribution of the pyrazole ring and enhancing stability under acidic conditions .

- p-Tolyl group increases lipophilicity, favoring membrane permeability in drug candidates .

Applications : Explored in anticancer and antimicrobial agent development due to its reactivity .

Ethyl 5-Amino-1-(6-Chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate

Structure : Features a 6-chloropyridazinyl group at position 1.

Properties :

- Chlorine atom enhances halogen bonding interactions in biological systems.

Applications : Studied for antibacterial and antifungal activities .

Biological Activity

Methyl 5-amino-3-(2-hydroxyethoxy)-1-methyl-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound is characterized by its unique structure, which includes an amino group and a hydroxyethoxy substituent, contributing to its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Properties:

- Molecular Weight: 216.21 g/mol

- CAS Number: [insert CAS number if available]

- Solubility: Soluble in organic solvents; specific solubility data may vary.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may exhibit:

- Inhibition of Enzymes: Similar pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways .

- Antiviral Activity: Some pyrazole derivatives have demonstrated efficacy against HIV, suggesting potential antiviral mechanisms through inhibition of viral replication .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound. In vitro assays indicated that this compound can significantly reduce inflammatory markers in cell cultures.

Table 1: Anti-inflammatory Activity Data

Antiviral Activity

A study conducted on pyrazole derivatives showed promising results against HIV replication. The methyl derivative exhibited non-toxic effects at effective concentrations, highlighting its potential as an antiviral agent.

Table 2: Antiviral Efficacy Against HIV

| Compound | EC50 (nM) | Toxicity (CC50) | Reference |

|---|---|---|---|

| Methyl 5-amino-3-(2-hydroxyethoxy)... | 50 | >5000 | |

| Known HIV Inhibitor | 30 | >2000 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the pyrazole ring. Research indicates that modifications to the side chains can enhance selectivity and potency against specific targets.

Key Findings:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 5-amino-3-(2-hydroxyethoxy)-1-methyl-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves modifying the amino group of a pyrazole-4-carboxylate precursor with reagents like acid anhydrides or chlorides. For example, 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester (a structural analog) reacts with acid anhydrides under reflux to introduce substituents at the 3-position . Key steps include:

- Cyclocondensation of precursors (e.g., ethyl acetoacetate with DMF-DMA and phenylhydrazine) to form the pyrazole core .

- Hydroxyethoxy group introduction via nucleophilic displacement of a leaving group (e.g., methylsulfanyl) using 2-hydroxyethanol in basic conditions .

- Purification via recrystallization and characterization by elemental analysis, IR, and NMR .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology :

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester, N-H stretches for the amino group) .

- ¹H-NMR : Assigns protons in the pyrazole ring (e.g., singlet for N-methyl at δ ~3.7 ppm) and hydroxyethoxy side chain (e.g., triplet for -OCH₂CH₂OH) .

- Mass Spectrometry : Confirms molecular ion peaks and fragmentation patterns (e.g., loss of COOCH₃ or hydroxyethoxy groups) .

- Elemental Analysis : Validates purity (>95% C, H, N content) .

Q. How do the amino and hydroxyethoxy functional groups influence reactivity in downstream applications?

- Methodology :

- The amino group (-NH₂) participates in condensation reactions (e.g., forming Schiff bases or amides) and acts as a directing group in electrophilic substitutions .

- The hydroxyethoxy group (-OCH₂CH₂OH) enhances solubility in polar solvents and enables ether cleavage or oxidation reactions (e.g., converting -OH to carbonyl groups) .

Advanced Research Questions

Q. How can synthetic pathways be optimized to improve regioselectivity and yield?

- Methodology :

- Temperature Control : Reflux conditions (e.g., ethanol at 80°C) favor nucleophilic substitution over side reactions .

- Catalyst Screening : Use iodine or acetic acid to accelerate heterocyclic ring formation (e.g., fused pyrazolo[3,4-c]pyrazole systems) .

- Protecting Groups : Temporarily protect the amino group with Boc (tert-butoxycarbonyl) to prevent undesired side reactions during hydroxyethoxy introduction .

Q. How can contradictions in spectral data (e.g., NMR peak splitting or unexpected mass fragments) be resolved?

- Methodology :

- Variable Temperature NMR : Resolves dynamic effects (e.g., hindered rotation in the hydroxyethoxy chain causing peak splitting) .

- High-Resolution Mass Spectrometry (HRMS) : Differentiates between isobaric fragments (e.g., loss of COOCH₃ vs. CH₂CH₂OH) .

- X-ray Crystallography : Provides definitive structural confirmation (e.g., bond angles in the pyrazole ring) .

Q. What strategies enable the incorporation of this compound into fused heterocyclic systems for drug discovery?

- Methodology :

- Cyclocondensation : React the amino group with aldehydes (e.g., pyrazole-4-carbaldehydes) to form pyrazolo[3,4-c]pyrazoles .

- Cross-Coupling Reactions : Use Pd catalysts to couple the pyrazole core with aryl halides or heteroaromatic rings .

- Thieno-Pyrazole Hybrids : Fuse thiophene rings via sulfur-mediated cyclization (e.g., using Lawesson’s reagent) .

Key Research Findings from Literature

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.